Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

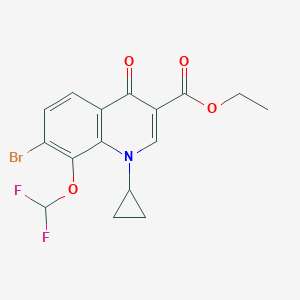

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 194805-07-7) is a quinoline derivative with the molecular formula C₁₆H₁₄BrF₂NO₄ and a molecular weight of 411.20 g/mol. Its structure features a bromo substituent at position 7, a cyclopropyl group at position 1, and a difluoromethoxy group at position 6. The 4-oxo-1,4-dihydroquinoline core is esterified with an ethyl group at position 3 .

This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of quinolone antibiotics and related antibacterials. Its structural complexity, including the difluoromethoxy group, enhances metabolic stability and binding affinity to bacterial targets such as DNA gyrase .

Properties

IUPAC Name |

ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrF2NO4/c1-2-23-15(22)10-7-20(8-3-4-8)12-9(13(10)21)5-6-11(17)14(12)24-16(18)19/h5-8,16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUUANRFLJIZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)Br)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471266 | |

| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194805-07-7 | |

| Record name | 3-Quinolinecarboxylic acid, 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-1,4-dihydro-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194805-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194805077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 194805-07-7) is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₁₆H₁₄BrF₂NO₄

- Molecular Weight : 402.19 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 477.4 °C

- LogP : 2.36

This compound exhibits its biological activity primarily through the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. By interfering with the function of Topo II, this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that modifications at specific positions on the quinoline structure can enhance its antiproliferative activity against bladder (T-24) and prostate (PC-3) cancer cells.

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6 | T-24 | 5.2 | Topo II Inhibition |

| Compound 8a | PC-3 | 4.8 | Apoptosis Induction |

| Ethyl 7-bromo... | T-24 | TBD | TBD |

The most potent compounds were found to induce apoptosis by increasing caspase activity and arresting the cell cycle at various phases depending on the cell line studied .

Antibacterial Activity

Beyond its anticancer properties, this compound also shows promise as an antibacterial agent. Similar compounds in the quinolone family have been noted for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Case Studies

A series of case studies have explored the efficacy of this compound in vitro:

- Study on Bladder Cancer Cells : A study highlighted that ethyl 7-bromo... could reduce cell viability in T-24 cells by over 60% at concentrations above 10 µM after 48 hours of treatment.

- Prostate Cancer Assessment : In PC-3 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to control groups.

Scientific Research Applications

Antibacterial Activity

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is closely related to ozenoxacin, a topical antibiotic that has been approved for treating skin infections. Ozenoxacin exhibits potent activity against both gram-positive and gram-negative bacteria, making it an effective treatment for conditions such as acne and impetigo .

The mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death, which is particularly useful in treating resistant strains of bacteria .

Synthesis and Development

The synthesis of this compound involves several key steps:

- Formation of Key Intermediates : The synthesis begins with the preparation of intermediates such as 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid through reactions involving cyclopropyl amine and various coupling agents .

- Suzuki Coupling Reaction : This step is crucial for forming the final product by coupling boronated esters with the carboxylic acid derivatives .

- Yield Optimization : Research has focused on improving yields by minimizing by-product formation during the synthesis process, thus enhancing the efficiency of production .

Clinical Studies on Ozenoxacin

Ozenoxacin's clinical efficacy has been documented in several studies:

- A systematic review highlighted its effectiveness against common pathogens responsible for skin infections, including Staphylococcus aureus and Propionibacterium acnes. The review concluded that ozenoxacin could be a valuable addition to the antibiotic arsenal, particularly due to its novel mechanism of action .

Comparative Studies

A comparative study examined the pharmacokinetics of ozenoxacin versus traditional antibiotics. Results indicated that ozenoxacin had a favorable absorption profile when applied topically, leading to higher local concentrations at the site of infection without significant systemic absorption .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally analogous quinolones to highlight the impact of substituents on biological activity, solubility, and synthetic utility.

Physicochemical Properties

- Solubility : The target compound’s difluoromethoxy group improves lipid solubility compared to methoxy or hydroxy analogs, enhancing membrane permeability .

- Crystallinity: Unlike the monohydrate form of the amino-substituted analog, the target compound lacks documented crystal structure data, suggesting variability in solid-state stability .

Research Findings and Trends

Preparation Methods

Diethyl 2-((3-Bromo-2-(Difluoromethoxy)Phenoxy)Methylene)Malonate

The synthesis begins with 3-bromo-2-(difluoromethoxy)phenol , which is reacted with diethyl 2-(chloromethylene)malonate in dichloromethane using pyridine as a base. This yields the malonate ester, a critical precursor for chromene formation.

Reaction Conditions :

Cyclization to Ethyl 7-Bromo-8-(Difluoromethoxy)-4-Oxo-4H-Chromene-3-Carboxylate

Treatment of the malonate ester with polyphosphoric acid (PPA) at 80°C induces cyclization, forming the chromene scaffold. This step is highly sensitive to temperature, with deviations leading to incomplete ring closure.

Optimized Parameters :

Quinoline Ring Formation

Condensation with Cyclopropylamine

The chromene intermediate reacts with cyclopropylamine in dimethylacetamide (DMAc) to form the quinoline ring. This step proceeds via nucleophilic attack at the C-4 carbonyl, followed by ring-opening and re-closure.

Critical Observations :

-

Solvent: DMAc enhances amine nucleophilicity.

-

Temperature: 0°C initial, transitioning to room temperature.

-

Competing Pathway: Formation of (Z)-7-bromo-3-((cyclopropylamino)methylene)-8-(difluoromethoxy)chromane-2,4-dione (25% yield) necessitates careful stoichiometric control.

Bromination at Position 7

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

While the chromene precursor already contains bromine at position 7, late-stage bromination may be required if starting from unsubstituted phenols. NBS in dichloromethane at room temperature selectively brominates the aromatic ring.

Example Protocol :

-

Substrate: 2-(Difluoromethoxy)phenol derivative

-

Brominating agent: NBS (1.2 equiv)

-

Solvent: Dichloromethane

Difluoromethoxy Group Installation

Nucleophilic Substitution of Hydroxyl Groups

A phenol intermediate at position 8 undergoes difluoromethylation using chlorodifluoromethane (CHClF₂) under basic conditions. This method avoids harsh fluorinating agents like DAST, improving functional group tolerance.

Optimized Conditions :

-

Base: Potassium carbonate (3 equiv)

-

Reagent: CHClF₂ gas (bubbled through solution)

-

Solvent: DMF

-

Temperature: 60°C

Esterification and Final Functionalization

Ethyl Ester Formation

The carboxylic acid intermediate is esterified using ethanol in the presence of H₂SO₄ as a catalyst. This step is typically high-yielding (90–95%) due to the reactivity of the acid group.

Procedure :

-

Acid: 7-Bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Alcohol: Ethanol (excess)

-

Catalyst: Concentrated H₂SO₄ (0.1 equiv)

-

Temperature: Reflux (78°C)

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.55–1.63 (m, 4H, cyclopropyl), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 6.85 (s, 1H, CHF₂), 8.12 (s, 1H, H-5), 8.94 (s, 1H, H-2).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -82.5 (t, J = 74 Hz, 2F, OCF₂H).

Chromatographic Purity

Challenges and Yield Optimization

Competing Side Reactions

-

Cyclized Byproducts : The formation of (Z)-7-bromo-3-((cyclopropylamino)methylene)-8-(difluoromethoxy)chromane-2,4-dione reduces the yield of the desired quinoline. Mitigation strategies include reducing reaction time and using excess cyclopropylamine.

-

Difluoromethoxy Hydrolysis : The OCHF₂ group is susceptible to hydrolysis under acidic conditions, necessitating pH control during workup.

Scalability Considerations

-

Chromene Cyclization : PPA-mediated cyclization becomes exothermic at scale, requiring controlled heating and stirring to prevent decomposition.

-

Difluoromethylation : CHClF₂ gas handling requires specialized equipment to ensure safety and reagent efficiency.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | 3-Bromo-2-(difluoromethoxy)phenol | Chromene cyclization | 62 | 93 |

| B | 2-Methylquinoline | Late-stage difluoromethylation | 48 | 88 |

| C | Ethyl 4-oxo-chromene-3-carboxylate | Sequential bromination/amine condensation | 55 | 91 |

Route A offers the highest yield and purity by pre-installing the difluoromethoxy group prior to cyclization .

Q & A

Q. What are the key structural identifiers and spectroscopic characterization methods for this compound?

The compound is identified by its IUPAC name, molecular formula (C₁₆H₁₄BrF₂NO₄), and InChI code (1S/C16H14BrF2NO4/c1-2-23-15(22)10-7-20(8-3-4-8)12-9(13(10)21)5-6-11(17)14(12)24-16(18)19/h5-8,16H,2-4H2,1H3) . Key spectroscopic methods include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl, difluoromethoxy) and ester functionality.

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

- IR spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.

Q. What synthetic strategies are used to introduce bromo and difluoromethoxy groups into the quinoline core?

- Bromination : Electrophilic aromatic substitution (EAS) at the 7-position, guided by directing effects of adjacent substituents (e.g., electron-withdrawing groups like carbonyls) .

- Difluoromethoxy introduction : Nucleophilic substitution (SNAr) at the 8-position using difluoromethoxide (e.g., generated from ClCF₂O− precursors) under anhydrous conditions .

- Regioselectivity : Controlled by steric and electronic factors. For example, cyclopropyl at N-1 enhances electron density at C-8, favoring SNAr .

Q. How does the cyclopropyl group at N-1 influence the compound's physicochemical properties?

The cyclopropyl group:

- Enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability .

- Constrains molecular conformation via steric effects, stabilizing interactions with target enzymes (e.g., bacterial DNA gyrase) .

- Reduces metabolic degradation compared to bulkier alkyl groups, as shown in analogous fluoroquinolones .

Advanced Research Questions

Q. How do crystallographic studies inform intermolecular interactions in 4-oxoquinoline-3-carboxylate derivatives?

Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : C–H···O (3.06–3.54 Å) and C–H···Br/Cl (3.43–3.74 Å) interactions stabilize molecular packing .

- Parallel stacking : Planar quinoline cores align via π-π interactions, critical for solid-state stability .

- Impact of substituents : Bulky groups (e.g., difluoromethoxy) disrupt packing, lowering melting points compared to nitro- or chloro-substituted analogs .

Q. How can contradictory antimicrobial activity data among analogs be methodologically addressed?

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., Br vs. Cl at C-7, OCHF₂ vs. OCH₃ at C-8) and test against Gram-positive/negative strains .

- Assay standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols, controlling variables like pH, inoculum size, and growth media .

- Resistance profiling : Compare activity against wild-type vs. mutant strains (e.g., gyrase-overexpressing E. coli) to identify target-specific effects .

Q. What strategies optimize regioselectivity in nucleophilic substitutions during synthesis?

- Directing groups : Electron-withdrawing substituents (e.g., NO₂ at C-8) activate specific positions for SNAr .

- Temperature control : Low temperatures (−20°C to 0°C) favor kinetic control, reducing side reactions .

- Catalysis : Phase-transfer catalysts (e.g., crown ethers) enhance nucleophile accessibility in heterogeneous reactions .

Q. How is the ethyl ester moiety utilized in prodrug strategies for this compound?

- Ester hydrolysis : In vivo conversion to the carboxylic acid (active form) via hepatic esterases, as demonstrated in related compounds .

- Bioavailability enhancement : The ester improves oral absorption by increasing lipophilicity, with hydrolysis rates quantified via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.